1-(Bromomethyl)-1-chlorocyclopropane
Description
Overview of Strained Small-Ring Systems in Synthetic Chemistry
Small-ring systems, particularly three- and four-membered rings, are foundational components in modern organic synthesis. Cyclopropanes, the smallest stable cycloalkanes, possess a significant degree of ring strain due to the severe deviation of their internal bond angles (60°) from the ideal sp³ tetrahedral angle (109.5°). This inherent instability is a result of both angle strain, from compressed bond angles, and torsional strain from the eclipsing of hydrogen atoms on adjacent carbons.
This stored potential energy makes cyclopropane (B1198618) rings highly reactive and susceptible to ring-opening reactions, which release the strain. Chemists harness this reactivity to drive reactions and construct more complex molecular architectures. The unique bonding structure and potential energy contained within these strained rings can be utilized in a variety of chemical transformations, making them valuable intermediates in the synthesis of complex target molecules.
Importance of Halogenated Cyclopropanes as Reactive Intermediates and Building Blocks
The introduction of halogen atoms onto a cyclopropane ring further enhances its synthetic utility. Halogenated cyclopropanes are highly desirable building blocks for both medicinal and agrochemical chemistry. chemsrc.com The presence of halogens introduces polarity, modifies the electronic nature of the ring, and provides reactive handles for subsequent chemical transformations.
These compounds can serve as versatile precursors to a wide range of functional groups and molecular skeletons. Their ability to undergo substitution, elimination, and ring-opening reactions makes them powerful intermediates. The strain of the cyclopropane ring, combined with the reactivity imparted by the halogen substituents, creates a synthetically powerful combination that allows for the construction of diverse and complex molecules. nih.gov
Specific Focus on Vicinal and Geminal Dihalocyclopropanes and Halomethylcyclopropanes
The reactivity and application of halogenated cyclopropanes can be further understood by classifying them based on the substitution pattern of the halogen atoms.
Vicinal Dihalocyclopropanes : In these compounds, two halogen atoms are attached to adjacent carbon atoms of the cyclopropane ring (e.g., 1-bromo-2-chlorocyclopropane). chemicalbook.com They are key intermediates in various synthetic transformations, where the stereochemical arrangement of the halogens can direct the outcome of subsequent reactions.
Geminal Dihalocyclopropanes : These feature two halogen atoms attached to the same carbon atom. They are commonly synthesized by the addition of a dihalocarbene to an alkene. gem-Dihalocyclopropanes are widely used in organic synthesis as substrates for producing natural products, alkaloids, heterocycles, and aromatic systems due to their versatile chemistry. nih.gov
Halomethylcyclopropanes : This class of compounds has a halogen atom on a methyl group that is attached to the cyclopropane ring, as seen in (bromomethyl)cyclopropane (B137280). synblock.com These molecules are valuable synthetic building blocks for introducing the cyclopropylmethyl group into other structures. synblock.com This moiety is a key component in numerous active pharmaceutical ingredients.
Research Landscape and Challenges in the Chemistry of 1-(Bromomethyl)-1-chlorocyclopropane
The specific compound, this compound, is a structurally distinct molecule that combines features of both geminal halogenation (a chlorine atom on the ring) and halomethylation (a bromomethyl group).
Basic chemical data for this compound is available through chemical suppliers. google.com
| Identifier | Value |
|---|---|
| CAS Number | 1378809-51-8 |
| Molecular Formula | C4H6BrCl |
| Molecular Weight | 169.45 g/mol |
Despite its availability, a review of publicly accessible scientific literature indicates a notable lack of detailed research specifically focused on the synthesis, reactivity, and applications of this compound. The compound appears to be a niche or novel reagent, and established, peer-reviewed synthetic protocols are not widely documented.
The primary challenge in its synthesis would likely be the selective and controlled introduction of two different halogens at two distinct positions—a chlorine atom directly on the cyclopropane ring at a quaternary carbon and a bromine atom on the adjacent methyl group. Such a synthesis would likely require a multi-step sequence with careful control of reagents and reaction conditions to avoid side reactions, such as ring-opening, which is a common issue when working with strained cyclopropane systems, especially under harsh conditions. The development of efficient and scalable synthetic routes to this and related mixed-halogenated cyclopropanes represents an open area for research in synthetic methodology.
Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-1-chlorocyclopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrCl/c5-3-4(6)1-2-4/h1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSWRUBKMFZEGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CBr)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 1 Bromomethyl 1 Chlorocyclopropane and Its Derivatives
Cyclopropane (B1198618) Ring-Opening Reactions
The high ring strain of the cyclopropane ring in 1-(bromomethyl)-1-chlorocyclopropane is a major driving force for its reactivity. Cleavage of the ring can be initiated by various reagents and conditions, leading to a diverse array of products.
Base-Promoted Ring Opening Mechanisms and Products
In the presence of a strong base, this compound is expected to undergo ring-opening. A plausible mechanism involves an initial elimination of a hydrogen halide. For instance, treatment of gem-dihalocyclopropanes with a base can lead to the formation of a highly strained cyclopropene (B1174273) intermediate. This intermediate is then susceptible to nucleophilic attack by the base or solvent, resulting in ring-opened products. uq.edu.au
Experimental and computational studies on related glycal-derived gem-dibromocyclopropanes have shown that base-induced ring opening proceeds via the formation of a cyclopropene, followed by cleavage to a zwitterionic or carbene intermediate. uq.edu.au The subsequent nucleophilic addition and protonation steps determine the final product distribution. uq.edu.au The presence of a base is crucial for this transformation to occur. uq.edu.au
The reaction conditions, such as the nature of the base, solvent, and temperature, can significantly influence the product distribution. For example, the anomeric ratios of products in the ring-opening of glycal-derived gem-dibromocyclopropanes were found to be dependent on temperature, solvent, and the nucleophile used. uq.edu.au
| Reaction Condition | Intermediate | Potential Products |
| Strong Base (e.g., alkoxide) | Cyclopropene | Ring-opened alkenes, ethers |
This table is generated based on plausible reaction pathways for this compound, drawing inferences from the behavior of similar gem-dihalocyclopropane compounds.
Thermal Electrocyclic Ring-Opening Reactions
Under thermal conditions, cyclopropane derivatives can undergo electrocyclic ring-opening reactions. These reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. For a cyclopropane, which is a 2π-electron system, thermal ring-opening is a disrotatory process. stereoelectronics.orgchemistnotes.com
The stereochemistry of the substituents on the cyclopropane ring dictates the stereochemistry of the resulting allyl cation or radical intermediates, and consequently the final products. stereoelectronics.org The substituents on the same side of the cyclopropane ring as the leaving group are expected to disrotate towards one another. stereoelectronics.org In the case of this compound, the presence of two different halogens adds complexity to the potential reaction pathways and product distribution.
| Reaction Type | Governing Principle | Stereochemical Outcome |
| Thermal Electrocyclic Ring-Opening | Woodward-Hoffmann Rules | Disrotatory |
This table outlines the expected stereochemical outcome for the thermal electrocyclic ring-opening of cyclopropane derivatives based on established principles.
Acid-Catalyzed Ring Cleavage and Rearrangements
Acid-catalyzed ring-opening of cyclopropanes typically proceeds through the formation of a carbocation intermediate. The high p-character of the C-C bonds in the cyclopropane ring allows them to be protonated by a strong acid. This leads to the cleavage of a C-C bond and the formation of a carbocation, which can then be trapped by a nucleophile or undergo rearrangement.
For aryl-substituted donor-acceptor cyclopropanes, Brønsted acids can promote nucleophilic ring opening. nih.gov The acid coordinates with the cyclopropane ring, facilitating the cleavage of a C-C bond and subsequent attack by a nucleophile. nih.gov In the case of this compound, protonation could lead to a secondary carbocation, which could then react with a nucleophile present in the reaction medium. The regioselectivity of the nucleophilic attack would be influenced by the stability of the resulting carbocation.
Metal-Promoted Ring-Opening Reactions (e.g., Silver(I)-mediated)
Certain metal ions, particularly silver(I), are known to promote the ring-opening of halocyclopropanes. The silver ion coordinates with the halogen atom, facilitating its departure as a halide and promoting the cleavage of a C-C bond. This often leads to the formation of a carbocationic intermediate that can undergo further reactions.
For instance, silver(I)-promoted ring-expansion reactions of cyclopropyl (B3062369) carbohydrates have been reported to afford pyranosides and septanosides through endocyclic bond cleavage. uq.edu.au Silver(I)-promoted electrocyclic ring-opening of gem-dibromocyclopropanes has also been utilized in the synthesis of natural products. researchgate.net The solvolysis of 2,2-dibromo-1-phenylcyclopropanecarboxylic acid assisted by silver ions shows a competition between decarboxylation and ring closure, with the outcome being solvent-dependent. researchgate.net These examples suggest that this compound would likely undergo ring-opening in the presence of a silver(I) salt, with the specific products depending on the reaction conditions and the structure of the substrate.
| Promoter | Mechanism | Potential Intermediates |
| Silver(I) ion | Coordination to halogen, facilitating C-C bond cleavage | Carbocation |
This table summarizes the role of silver(I) ions in promoting the ring-opening of halocyclopropanes.
Exocyclic vs. Endocyclic Bond Cleavage Pathways
A key aspect of the reactivity of substituted cyclopropanes is the competition between the cleavage of an exocyclic bond (a bond to a substituent) and an endocyclic bond (a bond within the ring). In the case of this compound, this translates to the cleavage of the C-CH2Br bond (exocyclic) versus the C-C bonds of the cyclopropane ring (endocyclic).
The preferred pathway is often dictated by the reaction conditions. For example, base-promoted ring-opening of glycal-derived gem-dibromocyclopropanes leads to the cleavage of an exocyclic cyclopropane bond. uq.edu.au In contrast, silver-promoted reactions of the same compounds result in endocyclic bond cleavage and ring expansion. uq.edu.au This highlights the ability to selectively target different bonds within the molecule by choosing the appropriate reagents.
Nucleophilic Substitution Reactions
Beyond ring-opening reactions, this compound can also undergo nucleophilic substitution. The primary site for such reactions is the bromomethyl group. The carbon atom of the bromomethyl group is susceptible to attack by nucleophiles, leading to the displacement of the bromide ion.
While classical nucleophilic substitution on the cyclopropyl ring itself is generally disfavored due to the high s-character of the C-X bond and increased ring strain in the transition state, substitution at the exocyclic bromomethyl group can proceed more readily. researchgate.net Formal nucleophilic substitution on bromocyclopropanes has been achieved through a 1,2-elimination to generate a cyclopropene intermediate, followed by the addition of a nucleophile. researchgate.net
For this compound, a direct S_N2-type substitution at the bromomethyl carbon by a variety of nucleophiles (e.g., azides, cyanides, alkoxides) is a plausible reaction pathway, leading to a range of functionalized cyclopropane derivatives. nih.gov
| Reaction Type | Site of Attack | Potential Products |
| Nucleophilic Substitution (S_N2) | Carbon of the bromomethyl group | 1-(azidomethyl)-1-chlorocyclopropane, 1-(cyanomethyl)-1-chlorocyclopropane, etc. |
This table illustrates the potential outcomes of nucleophilic substitution reactions on this compound.
Reactivity of the Bromomethyl Group (SN1/SN2 Pathways)
The bromomethyl group, being a primary alkyl halide, is the principal site for nucleophilic substitution. The reaction at this center can proceed through either a bimolecular (SN2) or a unimolecular (SN1) mechanism, with the operative pathway heavily dependent on the reaction conditions. masterorganicchemistry.com
In an SN2 reaction , a nucleophile directly attacks the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide ion in a single, concerted step. youtube.com This pathway is favored by strong, sterically unhindered nucleophiles and polar aprotic solvents. pharmaguideline.com The reactivity order for SN2 reactions is typically methyl > primary > secondary, placing the bromomethyl group in a favorable position for this mechanism. quizlet.com
Conversely, the SN1 pathway involves a two-step process initiated by the departure of the bromide leaving group to form a primary cyclopropylmethyl carbocation. youtube.com While primary carbocations are generally unstable, the cyclopropylmethyl cation is an exception, exhibiting significant stability due to the ability of the cyclopropane ring's Walsh orbitals to overlap with the vacant p-orbital of the carbocationic center. This stabilization makes the SN1 pathway accessible, particularly with weak nucleophiles in polar protic solvents that can solvate the ionic intermediates. pharmaguideline.com However, the formation of this carbocation is often accompanied by rapid rearrangement reactions (see Section 3.3.1).
| Factor | Favors SN1 Pathway | Favors SN2 Pathway |
|---|---|---|
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, N₃⁻) |
| Solvent | Polar Protic (e.g., Ethanol, Water) | Polar Aprotic (e.g., Acetone, DMSO) |
| Substrate Structure | Stabilized carbocation intermediate | Sterically accessible electrophilic center |
| Leaving Group | Good leaving group (Br⁻ is effective for both) | |
| Outcome | Racemization (if chiral center forms); Prone to rearrangement | Inversion of stereochemistry |
Nucleophilic Substitution on the Cyclopropane Halogen (Chlorine)
Direct nucleophilic substitution of the chlorine atom on the cyclopropane ring is significantly hindered and generally does not occur under standard SN1 or SN2 conditions. The constraints of the three-membered ring impose substantial barriers to both pathways.
For an SN2 reaction , the required backside attack by the nucleophile is sterically blocked by the ring structure itself, making the necessary linear transition state geometrically impossible to achieve. For an SN1 reaction , the departure of the chloride ion would necessitate the formation of a carbocation directly on a cyclopropyl ring carbon. This carbocation is highly unstable due to increased angle strain (requiring sp² hybridization in a ring that prefers high p-character bonds) and is therefore energetically unfavorable.
In some cases, substitution on halocyclopropanes can proceed through an elimination-addition mechanism involving a highly reactive cyclopropene intermediate. researchgate.net This pathway, however, typically requires a hydrogen atom on the carbon adjacent to the leaving group and strong base, conditions which might instead favor reaction at the bromomethyl position in the title compound.
| Position | Halogen | Plausible Substitution Pathways | Relative Reactivity | Key Barrier |
|---|---|---|---|---|
| Bromomethyl Carbon | Bromine | SN1, SN2 | High | Steric hindrance (SN2) or carbocation stability (SN1) |
| Cyclopropyl Carbon | Chlorine | Highly Disfavored (SN1/SN2) | Extremely Low | Ring strain; geometric constraints for transition state |
Formal Nucleophilic Substitution with Nitrogen and Oxygen Nucleophiles
Given the profound difference in reactivity between the two positions, formal nucleophilic substitution reactions involving nitrogen and oxygen nucleophiles will occur exclusively at the bromomethyl carbon. The specific products formed depend on the nature of the nucleophile and the reaction conditions, which dictate the competition between SN1 and SN2 pathways.
Nitrogen Nucleophiles: Strong nucleophiles like azide (B81097) (N₃⁻) or primary and secondary amines will typically react via an SN2 mechanism to yield the corresponding cyclopropylmethyl azide or amine.
Oxygen Nucleophiles: Strong nucleophiles such as alkoxides (RO⁻) or hydroxide (B78521) (OH⁻) will also favor an SN2 pathway. Weaker, neutral nucleophiles like water (H₂O) or alcohols (ROH), often used as solvents (solvolysis), will favor an SN1 mechanism, which is susceptible to carbocation rearrangements leading to a mixture of products (see Section 3.3.1).
| Nucleophile | Reagent Example | Typical Conditions | Primary Product Structure | Dominant Pathway |
|---|---|---|---|---|
| Hydroxide | NaOH | Polar Aprotic Solvent | 1-Chloro-1-(hydroxymethyl)cyclopropane | SN2 |
| Alkoxide | NaOCH₃ | Methanol (B129727) | 1-Chloro-1-(methoxymethyl)cyclopropane | SN2 |
| Water (Solvolysis) | H₂O | Water as solvent | Mixture of alcohols (unrearranged and rearranged) | SN1 |
| Amine | NH(CH₃)₂ | - | 1-Chloro-N,N-dimethyl-1-cyclopropylmethanamine | SN2 |
| Azide | NaN₃ | DMSO | 1-(Azidomethyl)-1-chlorocyclopropane | SN2 |
Rearrangement Reactions
The strained cyclopropane ring makes this compound and its derivatives particularly prone to rearrangement reactions, which can be initiated through either carbocationic or radical intermediates.
Cyclopropyl-to-Allyl Rearrangements
Under conditions that favor an SN1 reaction (e.g., solvolysis in a polar protic solvent), the departure of the bromide ion generates a cyclopropylmethyl carbocation. This intermediate is notoriously unstable in its initial form and undergoes extremely rapid, ring-opening rearrangements to relieve ring strain. echemi.com The primary cyclopropylmethyl cation equilibrates with cyclobutyl and homoallyl (but-3-enyl) cationic structures. acs.org Trapping of this mixture of carbocations by a nucleophile leads to a corresponding mixture of products: the direct substitution product, a cyclobutyl derivative, and a ring-opened homoallylic derivative.
Skeletal Rearrangements Involving Carbocations or Radical Intermediates
Beyond the classic cyclopropylmethyl cation rearrangement, other skeletal transformations can occur. The precise nature of these rearrangements can be influenced by substituents on the cyclopropane ring.
More significantly, skeletal rearrangements can be initiated through radical intermediates. The cyclopropylmethyl radical, which can be formed by homolytic cleavage of the C-Br bond, undergoes an even faster ring-opening reaction than its cationic counterpart, yielding the but-3-enyl radical. psu.edursc.org Unlike the carbocation, the cyclopropylmethyl radical does not typically rearrange to a cyclobutyl derivative. psu.edu This difference in reactivity provides a powerful mechanistic probe: the presence of homoallylic products suggests a radical pathway, whereas a mixture including cyclobutyl products points to a carbocationic pathway.
| Characteristic | Carbocation-Mediated Rearrangement | Radical-Mediated Rearrangement |
|---|---|---|
| Initiation | Heterolytic C-Br bond cleavage (SN1 conditions) | Homolytic C-Br bond cleavage (e.g., light, radical initiator) |
| Key Intermediate | Cyclopropylmethyl Cation | Cyclopropylmethyl Radical |
| Rearrangement Products | Cyclobutyl and Homoallyl (But-3-enyl) Intermediates | Homoallyl (But-3-enyl) Intermediate only |
| Rate of Ring Opening | Very Fast | Extremely Fast (k ≈ 10⁸ s⁻¹) |
| Typical Final Products | Mixture of cyclopropylmethyl, cyclobutyl, and homoallyl derivatives | Primarily homoallyl derivatives |
Radical Reactions and Oxidative Transformations
The C-Br bond in this compound can be cleaved homolytically to initiate radical reactions. As discussed, the resulting cyclopropylmethyl radical is a transient species that rapidly opens to the more stable but-3-enyl radical. psu.edu This ring-opening is so fast that it is often employed as a "radical clock" to time other fast radical processes. Subsequent reactions of the but-3-enyl radical, such as hydrogen atom abstraction or addition to another molecule, lead to the final products.
Oxidative transformations of the cyclopropane ring can also occur, often proceeding through radical intermediates. nih.govnih.gov Single-electron transfer (SET) from the cyclopropane ring to a suitable oxidant can generate a radical cation. This intermediate is highly susceptible to ring-opening, which can be followed by the addition of a nucleophile and further oxidation to yield difunctionalized, ring-opened products. scispace.com These oxidative ring-opening reactions provide a pathway to convert the strained carbocycle into synthetically useful acyclic structures. beilstein-journals.org
Single Electron Oxidation and C-H Functionalization
There is no specific information available in the surveyed literature regarding the single electron oxidation or C-H functionalization of this compound. While C-H functionalization is a significant area of research in organic chemistry, studies focusing on this specific substrate have not been found.
Oxyalkynylation and Related C-C Activation Processes
Halogen Atom Transfer Reactions
Detailed studies on halogen atom transfer reactions specifically involving this compound are not present in the currently accessible literature.
Functional Group Interconversions at the Bromomethyl and Chloro Centers
Limited information is available regarding the functional group interconversions of this compound. The reactivity of the bromomethyl group is exemplified by its conversion to an azidomethyl group. Information regarding the reactivity of the chloro group on the cyclopropane ring is not available in the surveyed literature.
One documented functional group interconversion is the nucleophilic substitution of the bromide in the bromomethyl group. Specifically, this compound can be converted to 1-(azidomethyl)-1-chlorocyclopropane by reaction with sodium azide. This reaction proceeds in a polar aprotic solvent, such as dimethylformamide (DMF), at an elevated temperature.
| Reactant | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|---|
| This compound | Sodium azide | DMF | 80 | 2 | 1-(azidomethyl)-1-chlorocyclopropane | 85 |
This transformation highlights the greater reactivity of the primary bromide compared to the tertiary chloride on the cyclopropane ring under these specific nucleophilic substitution conditions. Further research is needed to explore the full range of functional group interconversions possible for this molecule.
Mechanistic Investigations and Computational Studies
Elucidation of Reaction Mechanisms
Understanding the precise sequence of bond-breaking and bond-forming events is paramount. For 1-(bromomethyl)-1-chlorocyclopropane, the initial step in many potential reactions would be the cleavage of a carbon-halogen bond or the cyclopropane (B1198618) ring itself.
Transition State Analysis in Ring-Opening Reactions
The ring-opening of this compound can be envisioned to proceed through various transition states, depending on the reaction conditions (e.g., thermal, solvolytic). Theoretical calculations would be crucial in mapping the potential energy surface and identifying the lowest energy transition states. For a solvolytic reaction, for instance, the departure of a halide ion (bromide being the better leaving group) could occur concurrently with the outward rotation of the bromomethyl group, leading to a concerted ring-opening and formation of a cationic intermediate. Alternatively, a stepwise process with an initial heterolytic cleavage of the C-Br bond followed by ring expansion or rearrangement would involve distinct transition states.
Computational analysis of related gem-dihalocyclopropanes has shown that the stereochemistry of the ring-opening is often controlled by the subtle energetics of competing transition states, such as those leading to allylic cations. The energy difference between these transition states dictates the product distribution.
Intermediate Identification (e.g., Zwitterionic, Carbene, Radical Species)
Following the initial activation step, a variety of reactive intermediates could be formed from this compound.
Zwitterionic Intermediates: In polar solvents, heterolytic cleavage of the C-Br bond could lead to a zwitterionic intermediate where a positive charge develops on the carbon bearing the chlorine and a negative charge on the departing bromide. This intermediate could then undergo ring-opening. The stability and lifetime of such zwitterions are highly dependent on the solvent's polarity and the electronic nature of the substituents.
Carbene Species: Under certain conditions, such as treatment with a strong base, elimination of HCl could potentially lead to the formation of a cyclopropylidene carbene. This highly reactive species would then undergo rapid rearrangement.
Radical Species: Homolytic cleavage of the C-Br bond, initiated by light or a radical initiator, would generate a radical intermediate. The subsequent fate of this radical would involve ring-opening to form a more stable allylic radical, which could then be trapped or undergo further reactions.
The identification of these transient species often relies on trapping experiments with specific reagents that react selectively with cations, carbenes, or radicals, providing indirect evidence for their existence.
Isotope Labeling Studies for Mechanistic Pathway Confirmation
Isotope labeling is a powerful tool for tracing the fate of specific atoms throughout a reaction and can provide definitive evidence for proposed mechanisms. For this compound, several labeling strategies could be employed:
Deuterium Labeling: Synthesizing the molecule with deuterium at specific positions (e.g., on the methyl group or the cyclopropane ring) and analyzing the deuterium distribution in the products can reveal information about bond cleavages and rearrangements. For example, the position of deuterium in a ring-opened product could distinguish between different pathways of cyclopropane bond cleavage.
Carbon-13 Labeling: Incorporating a ¹³C label into the cyclopropane ring or the methyl group would allow for the tracking of the carbon skeleton during rearrangement, providing unambiguous evidence for or against skeletal rearrangements.
Kinetic Isotope Effect (KIE) studies, where the rate of reaction of the isotopically labeled compound is compared to the unlabeled one, can provide insight into the rate-determining step of the reaction.
Computational Chemistry and Theoretical Analysis
Computational methods, particularly those based on quantum mechanics, are indispensable for gaining a deep, molecular-level understanding of the factors that govern the reactivity of this compound.
Density Functional Theory (DFT) Calculations of Electronic Structure and Reactivity
DFT calculations would be the workhorse for investigating the electronic properties of the molecule. Key aspects that would be explored include:
Molecular Orbital Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's nucleophilic and electrophilic sites, respectively.
Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the charge distribution, hybridization, and delocalization of electrons within the molecule, helping to understand bond polarities and the stability of potential intermediates.
Electrostatic Potential Maps: These maps visualize the electron-rich and electron-deficient regions of the molecule, predicting sites of electrophilic and nucleophilic attack.
The calculated electronic properties would be correlated with the observed reactivity to build a predictive model for the behavior of this compound.
Energy Profile Calculations for Key Reaction Steps
A primary goal of computational studies would be to construct a detailed energy profile for the plausible reaction pathways. This involves:
Locating Stationary Points: Using geometry optimization algorithms, the structures of reactants, intermediates, transition states, and products are located on the potential energy surface.
Frequency Calculations: These calculations confirm the nature of the stationary points (minima for stable species, first-order saddle points for transition states) and provide zero-point vibrational energies for more accurate energy calculations.
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations trace the reaction path downhill from a transition state, confirming that it connects the intended reactant and product.
Conformational Analysis and Steric Effects on Reactivity
Detailed conformational analysis of this compound, including the identification of stable conformers, rotational barriers of the bromomethyl group, and the quantitative impact of steric effects on its reactivity, has not been reported in peer-reviewed literature.
Rotational Isomers: Information regarding the potential energy surface for the rotation around the C1-C(H2Br) bond is not available. This would typically involve quantum chemical calculations to identify the lowest energy (staggered) and highest energy (eclipsed) conformations, considering the interactions between the bromine, chlorine, and the cyclopropane ring hydrogens.
Steric Hindrance: While it can be qualitatively inferred that the bulky bromine and chlorine atoms geminally substituted on the cyclopropane ring, along with the bromomethyl group, would present significant steric hindrance to the approach of reagents, no quantitative studies or specific examples of how this steric bulk influences reaction rates or pathways for this particular molecule have been published.
Interactive Data Table: Conformational Energy Profile of this compound No data available for table generation.
Stability and Reactivity Correlations (e.g., Bond Weakening due to Electronic Interactions)
Specific computational studies detailing the electronic structure of this compound are not present in the available literature. Such studies would be necessary to establish correlations between its stability and reactivity.
Electronic Effects: The interplay of inductive effects from the electronegative chlorine and bromine atoms and potential hyperconjugative interactions involving the cyclopropane ring's Walsh orbitals and the substituents' orbitals has not been computationally modeled for this compound. These electronic interactions are crucial for understanding bond strengths and weaknesses.
Bond Dissociation Energies: There are no published calculations on the bond dissociation energies (BDEs) for the C-Br or C-Cl bonds in this compound. Such data would be essential to predict its reactivity in radical reactions or other processes involving bond cleavage. Weakening of these bonds due to electronic interactions, such as negative hyperconjugation, is a plausible hypothesis but requires computational validation that is currently absent from the scientific record.
Interactive Data Table: Calculated Bond Lengths and Bond Dissociation Energies for this compound No data available for table generation.
Synthetic Utility and Applications in Organic Synthesis
1-(Bromomethyl)-1-chlorocyclopropane as a Potential Versatile Building Block
Based on the known reactivity of related halomethyl-halocyclopropanes, this compound possesses functionalities that could theoretically allow it to serve as a versatile building block in organic synthesis. The presence of two different halogen atoms (bromine and chlorine) on the same cyclopropyl (B3062369) carbon, along with a bromomethyl group, suggests a rich and potentially selective reactivity profile.
Inferred Synthesis of Spiro Compounds and Fused Ring Systems
The gem-dihalocyclopropane moiety is a well-known precursor for the formation of cyclopropylidenes or allenes, which can participate in cycloaddition reactions to form spirocyclic and fused ring systems. While no specific examples utilizing this compound have been documented, one could hypothesize its utility in such transformations. For instance, treatment with an organolithium reagent could selectively remove one of the halogens, leading to a reactive intermediate capable of intramolecular or intermolecular reactions to generate more complex cyclic architectures.
Hypothetical Construction of Complex Polycyclic Structures
The inherent ring strain of the cyclopropane (B1198618) ring, combined with the presence of leaving groups (halogens), makes it a candidate for ring-opening and ring-expansion reactions. These types of transformations are foundational in the construction of complex polycyclic structures. A plausible, though not experimentally verified, pathway could involve the nucleophilic displacement of the bromomethyl group followed by a rearrangement of the cyclopropane ring, potentially leading to the formation of larger, more complex carbocyclic frameworks.
Postulated Precursor for Bicyclo[1.1.0]butanes and Other Strained Ring Systems
One of the most significant applications of 1-(halomethyl)-1-halocyclopropanes is their conversion into bicyclo[1.1.0]butanes. nih.govcore.ac.ukrsc.orgnih.gov This transformation is typically achieved through an intramolecular reductive cyclization. In the case of this compound, treatment with a reducing agent such as an organolithium reagent or an active metal could, in principle, lead to the formation of a 1-chlorobicyclo[1.1.0]butane intermediate. These highly strained bicyclic compounds are valuable synthetic intermediates for the construction of a variety of complex molecules. nih.govnih.gov
| Reactant Class | Potential Product Class | Transformation Type |
| Organolithium Reagents | Bicyclo[1.1.0]butanes | Intramolecular Reductive Cyclization |
| Dienes | Spiro or Fused Cycloadducts | Cycloaddition via Allenes |
| Nucleophiles | Substituted Cyclopropanes/Ring-Opened Products | Nucleophilic Substitution/Rearrangement |
Theoretical Integration into Natural Product Synthesis and Analogs
Cyclopropane rings are present in a wide array of biologically active natural products. nih.govrsc.orgresearchgate.net Halogenated cyclopropanes can serve as key building blocks in the synthesis of these complex molecules.
Potential for Formation of Cyclopropane-Containing Motifs in Bioactive Molecules
While direct evidence is lacking for this compound, related gem-dihalocyclopropanes are used to introduce the cyclopropane motif into larger molecules. The reactivity of the halogens allows for their displacement or for further functionalization of the cyclopropane ring. In a hypothetical scenario, the title compound could be used to install a chlorocyclopropylmethyl group onto a precursor of a natural product.
Speculative Derivatization to Access Diverse Carbon Skeletons
The multiple halogen atoms in this compound offer several handles for derivatization. Selective reaction at the bromomethyl group, for example, via nucleophilic substitution, could be followed by reactions at the gem-dihalocyclopropane center. This stepwise reactivity could potentially allow for the construction of a variety of carbon skeletons, although specific examples remain to be reported in the literature. The field of cryptic halogenation in natural product biosynthesis, where a halogen is introduced and later removed to facilitate cyclization, suggests the potential utility of such halogenated building blocks. nih.govrsc.org
| Functional Group | Potential Reaction Type | Possible Outcome |
| Bromomethyl | Nucleophilic Substitution | Introduction of various functional groups |
| gem-Dichloro | Reductive Cyclization | Formation of bicyclo[1.1.0]butane core |
| gem-Dichloro | Ring Opening | Formation of functionalized acyclic chains |
Role in the Generation of Stereodefined Molecular Architectures
Based on the conducted research, there is no available information on the application of This compound in this area of synthetic organic chemistry.
Synthesis of Chiral Cyclopropanes with Defined Stereochemistry
No documented methods or research findings were identified that utilize This compound for the synthesis of chiral cyclopropanes with controlled stereochemistry.
Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Analysis of the ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, would provide critical information about the connectivity and stereochemistry of 1-(Bromomethyl)-1-chlorocyclopropane.
Detailed Proton (¹H) NMR Spectroscopic Analysis (e.g., Coupling Patterns within Cyclopropane (B1198618) Ring)
The protons on the cyclopropane ring are expected to exhibit complex splitting patterns due to geminal and vicinal couplings. Specifically, the two sets of methylene (B1212753) protons on the cyclopropane ring (at C2 and C3) are diastereotopic because of the chiral center at C1. This would result in four distinct signals, each appearing as a multiplet. The coupling constants (J-values) between these protons would be crucial for determining their relative stereochemistry (cis or trans). However, without experimental data, a precise analysis of chemical shifts and coupling patterns is not possible.
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Assignment
Experimental ¹³C NMR data for this compound has not been found in the public domain. A ¹³C NMR spectrum would be expected to show four distinct signals corresponding to the four carbon atoms in the molecule: the bromomethyl carbon, the quaternary carbon of the cyclopropane ring bonded to the chlorine and the bromomethyl group, and the two methylene carbons of the cyclopropane ring. The chemical shifts of these carbons would be influenced by the attached halogens, with the carbon bonded to chlorine appearing at a lower field and the carbon bonded to bromine at a slightly higher field.
Hypothetical ¹³C NMR Data Table for this compound (Note: This table is predictive and not based on experimental data)
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| -C H₂Br | 30-40 |
| C -Cl | 55-65 |
| C H₂ (cyclopropyl) | 15-25 |
| C H₂ (cyclopropyl) | 15-25 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for the complete structural assignment of this compound.
COSY: A COSY spectrum would reveal the correlations between coupled protons, confirming the connectivity within the cyclopropane ring.
HMQC/HSQC: An HMQC or HSQC (Heteronuclear Single Quantum Coherence) spectrum would establish the direct one-bond correlations between protons and the carbon atoms they are attached to.
HMBC: An HMBC spectrum would show correlations between protons and carbons over two or three bonds, which would be essential for confirming the assignment of the quaternary carbon and the connectivity of the bromomethyl group to the cyclopropane ring.
No published studies utilizing these 2D NMR techniques for this compound were found.
Mass Spectrometry
While mass spectrometry data is a key tool for determining the molecular weight and fragmentation pattern of a compound, detailed experimental mass spectra for this compound are not available in the searched scientific databases. Theoretical analysis of its mass spectrum would predict a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion would be characteristic, showing contributions from the two isotopes of bromine (⁷⁹Br and ⁸¹Br) and the two isotopes of chlorine (³⁵Cl and ³⁷Cl). Common fragmentation pathways would likely involve the loss of a bromine atom, a chlorine atom, or a bromomethyl group.
Predicted Mass Spectrometry Data Table (Note: This table is predictive and not based on experimental data)
| Fragment | Predicted m/z |
|---|---|
| [M]⁺ (C₄H₆⁷⁹Br³⁵Cl) | 168 |
| [M]⁺ (C₄H₆⁸¹Br³⁵Cl / C₄H₆⁷⁹Br³⁷Cl) | 170 |
| [M]⁺ (C₄H₆⁸¹Br³⁷Cl) | 172 |
| [M-Br]⁺ | 89 |
| [M-Cl]⁺ | 133/135 |
High-Resolution Mass Spectrometry for Elemental Composition
High-resolution mass spectrometry (HRMS) is a critical analytical technique used to determine the elemental composition of a compound by measuring its mass with extremely high accuracy. researchgate.net For this compound, with the molecular formula C₄H₆BrCl, HRMS provides an exact mass measurement that helps to confirm this composition, distinguishing it from other potential formulas with the same nominal mass.
A key feature in the mass spectrum of this compound is the distinctive isotopic pattern created by the presence of both bromine and chlorine atoms. youtube.com Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), resulting in an approximate 3:1 isotopic ratio. docbrown.infoyoutube.com Bromine also has two major stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which exist in an approximate 1:1 ratio. youtube.comyoutube.com
The presence of one chlorine and one bromine atom in the molecule leads to a characteristic molecular ion cluster with three main peaks: M, M+2, and M+4. youtube.com
The M peak corresponds to the ion containing the most abundant isotopes, ³⁵Cl and ⁷⁹Br.
The M+2 peak is a composite of ions containing either ³⁷Cl and ⁷⁹Br or ³⁵Cl and ⁸¹Br.
The M+4 peak corresponds to the ion containing the less abundant isotopes, ³⁷Cl and ⁸¹Br.
The expected relative intensity ratio for the M:M+2:M+4 peaks is approximately 3:4:1, which provides a clear and identifiable signature for a compound containing one chlorine and one bromine atom. youtube.com
Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound [C₄H₆BrCl]⁺ This table outlines the calculated exact masses and expected relative abundances for the primary peaks in the molecular ion cluster.
| Isotopic Composition | Theoretical m/z | Relative Abundance (%) | Peak Designation |
|---|---|---|---|
| ¹²C₄¹H₆⁷⁹Br³⁵Cl | 167.9395 | 100.0 (Calculated Base) | M |
| ¹²C₄¹H₆⁸¹Br³⁵Cl | 169.9375 | 97.3 | M+2 (Component 1) |
| ¹²C₄¹H₆⁷⁹Br³⁷Cl | 169.9366 | 31.9 | M+2 (Component 2) |
Fragmentation Pattern Analysis for Structural Information
When a molecule is ionized in a mass spectrometer, typically through electron ionization (EI), the resulting molecular ion is energetically unstable and breaks apart into smaller, charged fragments. libretexts.orgchemguide.co.uk The analysis of this fragmentation pattern provides valuable information about the molecule's structure, as the weakest bonds tend to break preferentially and the most stable fragments are often formed in higher abundance. docbrown.infolibretexts.org
For this compound, the fragmentation is dictated by the relative strengths of its bonds and the stability of the resulting carbocations. The carbon-halogen bonds (C-Br and C-Cl) are typically the weakest bonds in the molecule and are prone to cleavage. docbrown.info The strained cyclopropane ring can also influence fragmentation pathways. docbrown.info
Key predicted fragmentation pathways include:
Loss of a Bromine Radical: Cleavage of the C-Br bond, the weakest in the molecule, results in the loss of a bromine radical (•Br). This forms a chloromethylcyclopropyl cation ([C₄H₆Cl]⁺).
Loss of a Chlorine Radical: Cleavage of the C-Cl bond leads to the loss of a chlorine radical (•Cl) to form a bromomethylcyclopropyl cation ([C₄H₆Br]⁺).
Loss of a Bromomethyl Radical: Fission of the C-C bond connecting the bromomethyl group to the cyclopropane ring results in the loss of a neutral bromomethyl radical (•CH₂Br). This generates a 1-chlorocyclopropyl cation ([C₃H₄Cl]⁺).
Loss of Halogen Halides: Rearrangement reactions can lead to the elimination of neutral molecules like hydrogen bromide (HBr) or hydrogen chloride (HCl).
The relative abundance of these fragment ions helps to piece together the molecular structure. For example, the most abundant fragment peak (the base peak) often corresponds to the most stable carbocation that can be formed. libretexts.orgyoutube.com
Table 2: Predicted Mass Spectrometry Fragments for this compound This table details the likely fragment ions, their corresponding mass-to-charge ratios (m/z) based on the most abundant isotopes, and the proposed fragmentation pathway.
| Proposed Fragment Ion | Calculated m/z | Neutral Loss | Fragmentation Pathway |
|---|---|---|---|
| [C₄H₆Cl]⁺ | 89.0158 | •Br | Cleavage of the C-Br bond. |
| [C₄H₆Br]⁺ | 132.9652 | •Cl | Cleavage of the C-Cl bond. |
| [C₃H₄Cl]⁺ | 75.0002 | •CH₂Br | Cleavage of the exocyclic C-C bond. |
| [C₄H₅]⁺ | 53.0391 | HBr + Cl• | Loss of HBr followed by loss of a chlorine radical. |
Future Research Directions in the Chemistry of 1 Bromomethyl 1 Chlorocyclopropane
Development of Novel and Sustainable Synthetic Routes
The synthesis of 1-(bromomethyl)-1-chlorocyclopropane and its analogs is an area ripe for innovation, with a focus on improving efficiency, safety, and sustainability. Traditional methods for the synthesis of gem-dihalocyclopropanes often rely on the generation of dihalocarbenes from haloforms and a strong base, which can present challenges in terms of substrate scope and functional group tolerance. rsc.orgresearchgate.net Future research will likely focus on the following areas:
Phase-Transfer Catalysis (PTC): While PTC has been a convenient method for the synthesis of gem-dihalocyclopropanes, further optimization for substrates like this compound could enhance yields and reduce the cost of reagents. rsc.orgresearchgate.net
Flow Chemistry: The use of microreactor technology could offer significant advantages for the synthesis of this compound. Flow chemistry allows for precise control over reaction parameters such as temperature and reaction time, which can be crucial for managing exothermic reactions and improving the safety profile of handling reactive intermediates.
Sustainable Reagents and Catalysts: A significant future direction will be the development of synthetic routes that employ more environmentally benign reagents and catalysts. nih.govacs.org This could involve exploring alternatives to traditional halogenating agents and developing catalytic systems that can operate under milder conditions with higher atom economy. For instance, the application of hydrogen-borrowing catalysis, a sustainable method for C-C bond formation, could be explored for the synthesis of precursors to this compound. nih.govacs.org
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Optimized Phase-Transfer Catalysis | Improved yields, cost-effectiveness | Development of more efficient catalysts and reaction conditions. |
| Flow Chemistry | Enhanced safety, precise process control, scalability | Reactor design and optimization for dihalocarbene reactions. |
| Sustainable Catalysis | Reduced environmental impact, higher atom economy | Exploration of earth-abundant metal catalysts and novel reaction pathways. |
Exploration of New Reactivity Modes and Catalytic Transformations
The strained three-membered ring and the presence of two different halogen atoms, in addition to the reactive bromomethyl group, endow this compound with a rich and largely unexplored reactivity profile. Future investigations are expected to uncover novel transformations and catalytic applications.
Selective C-Halogen Bond Activation: A key area of research will be the development of catalytic systems that can selectively activate the C-Cl or C-Br bond, or the C-Br bond in the bromomethyl group. This would allow for a stepwise and controlled functionalization of the molecule, opening up pathways to a wide array of complex structures. Transition-metal catalysis will likely play a pivotal role in achieving this selectivity. nih.gov
Ring-Opening Reactions: The inherent ring strain of the cyclopropane (B1198618) moiety makes it susceptible to ring-opening reactions. wikipedia.org Future research could explore controlled ring-opening under various conditions (e.g., thermal, photochemical, or catalyst-mediated) to generate unique acyclic structures that would be difficult to access through other synthetic routes.
Enantioselective Catalysis: The development of catalytic asymmetric methods for the synthesis and transformation of this compound will be a significant advancement. nih.govresearchgate.net This would provide access to enantioenriched cyclopropane derivatives, which are highly valuable in medicinal chemistry and as chiral building blocks. nih.gov
Application in Materials Science and Advanced Organic Frameworks
While the application of cyclopropane derivatives in materials science is an emerging field, the unique properties of this compound suggest several potential avenues for future research.
Polymer Chemistry: The di- and tri-functional nature of this molecule makes it an interesting candidate as a monomer or cross-linking agent in polymer synthesis. The rigidity of the cyclopropane ring could be exploited to create polymers with unique thermal and mechanical properties.
Metal-Organic Frameworks (MOFs): The functional groups on this compound could be modified to create organic linkers for the synthesis of novel MOFs. The defined geometry of the cyclopropane ring could influence the pore size and shape of the resulting frameworks, potentially leading to materials with tailored properties for applications in gas storage, separation, and catalysis.
Organic Electronics: The electronic properties of the cyclopropane ring, which exhibits some characteristics of a double bond, could be harnessed in the design of new organic electronic materials. nbinno.com Future research could explore the synthesis of conjugated systems incorporating the 1-(bromomethyl)-1-chlorocyclopropyl moiety and investigate their photophysical and electronic properties.
Interdisciplinary Applications Beyond Traditional Organic Synthesis
The structural and conformational rigidity conferred by the cyclopropane ring has made it an attractive motif in medicinal chemistry. nbinno.comnih.govbohrium.comscientificupdate.comresearchgate.netnih.gov Future research into this compound is poised to make significant contributions in this interdisciplinary area.
Bioisosteric Replacement: The cyclopropyl (B3062369) group is often used as a bioisostere for other functional groups, such as gem-dimethyl groups, alkenes, or even aromatic rings, in drug design. nih.gov The unique substitution pattern of this compound could offer a novel scaffold for bioisosteric replacement, potentially leading to compounds with improved metabolic stability, enhanced binding affinity to biological targets, and reduced off-target effects. nbinno.comnih.govbohrium.comscientificupdate.com
Conformationally Restricted Scaffolds: The rigid nature of the cyclopropane ring can be used to lock a molecule into a specific conformation. nbinno.com This is a powerful strategy in drug discovery for probing the bioactive conformation of a ligand and for designing highly potent and selective inhibitors. This compound could serve as a starting point for the synthesis of conformationally constrained analogs of known bioactive molecules.
Peptide Mimetics: The development of non-natural amino acids and peptide isosteres is a crucial area of research for creating novel therapeutics. nih.gov The 1-(bromomethyl)-1-chlorocyclopropyl unit could be incorporated into peptide backbones to create peptidomimetics with enhanced proteolytic stability and defined secondary structures. digitellinc.com
Q & A
Q. What are the common synthetic routes for 1-(bromomethyl)-1-chlorocyclopropane, and what experimental conditions optimize yield?
- Methodological Answer : The compound can be synthesized via halogenation or cyclopropanation strategies. For halogenation, precursor molecules like 1-(hydroxymethyl)cyclopropane derivatives may undergo substitution with brominating agents (e.g., PBr₃ or HBr in non-polar solvents). Cyclopropanation via Simmons–Smith reactions using dihalocarbenes (e.g., CH₂BrCl) is another route.
- Key Reagents/Conditions :
| Reagent System | Solvent | Temperature | Yield Optimization |
|---|---|---|---|
| PBr₃ | DCM | 0–25°C | Slow addition to avoid side reactions |
| HBr (gas) | CCl₄ | Reflux | Use anhydrous conditions to prevent hydrolysis |
- Challenges : Competing elimination (e.g., formation of cyclopropene byproducts) requires careful base selection and low temperatures .
Q. How can researchers characterize this compound using spectroscopic methods?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for cyclopropane ring protons (δ 0.8–1.5 ppm, complex splitting due to ring strain) and CH₂Br/CH₂Cl groups (δ 3.5–4.5 ppm).
- ¹³C NMR : Cyclopropane carbons (δ 10–25 ppm), C-Br (δ 30–40 ppm), and C-Cl (δ 45–55 ppm) .
- GC-MS : Use non-polar columns (e.g., DB-5) to separate isomers. Characteristic fragments include [M-Cl]⁺ and [M-Br]⁺ ions .
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical outcomes of nucleophilic substitution reactions involving this compound?
- Methodological Answer : The cyclopropane ring’s angle strain (60° bond angles) increases s-character in C-Br/Cl bonds, favoring SN2 mechanisms with inversion. Computational studies (DFT) show transition states with partial sp³ hybridization at the reacting carbon. Steric hindrance from the cyclopropane ring may slow SN1 pathways .
- Experimental Validation : Isotope labeling (e.g., ¹⁸O in hydrolysis studies) confirms retention of stereochemistry in SN1 vs. inversion in SN2 .
Q. How do environmental factors (e.g., solvent polarity, temperature) influence the compound’s stability and degradation pathways?
- Methodological Answer :
- Stability Studies :
| Condition | Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| Polar Protic Solvent | Hydrolysis to cyclopropanol | <24 hours |
| Aprotic Solvent | Dehydrohalogenation | >7 days |
- Mitigation : Store in anhydrous, non-polar solvents (e.g., hexane) under inert gas.
Q. What computational tools are effective for predicting the reactivity of this compound in novel reactions?
- Methodological Answer :
- AI-Driven Retrosynthesis : Tools like Pistachio and Reaxys predict feasible routes by cross-referencing cyclopropane analogs (e.g., 2-bromo-1,1-dimethylcyclopropane reactions) .
- DFT Modeling : Gaussian or ORCA software calculates activation energies for substitution/elimination pathways, aiding reaction optimization .
Safety and Regulatory Considerations
Q. What toxicity and handling precautions are documented for halogenated cyclopropanes?
- Methodological Answer :
- Acute Toxicity : Limited data, but structural analogs (e.g., 1-bromopropane) show neurotoxicity and carcinogenicity in rodent models. Use PPE (gloves, fume hood) .
- Waste Disposal : Neutralize with aqueous NaOH (hydrolysis to cyclopropanol) before disposal .
Data Contradictions and Resolution
Q. How can researchers resolve discrepancies in reported physical properties (e.g., boiling points) across literature sources?
- Methodological Answer : Cross-validate using primary standards (e.g., CRC Handbook data ) and experimental replication. For example:
| Property | Reported Value 1 | Reported Value 2 | Authoritative Source |
|---|---|---|---|
| Boiling Point | 120°C | 115°C | CRC Handbook |
| Density (g/cm³) | 1.45 | 1.42 | Experimental NMR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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